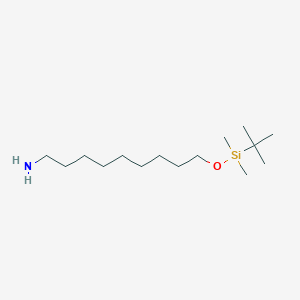

9-((tert-Butyldimethylsilyl)oxy)nonan-1-amine

Description

9-((tert-Butyldimethylsilyl)oxy)nonan-1-amine is a silicon-protected primary amine featuring a nine-carbon alkyl chain with a tert-butyldimethylsilyl (TBDMS) ether group at the 9-position. The TBDMS group is a widely used protecting group in organic synthesis due to its stability under basic and mildly acidic conditions, as well as its resistance to nucleophilic attack . This compound is structurally characterized by its long hydrophobic chain, which enhances lipophilicity, and the terminal amine group, which facilitates participation in conjugation reactions, such as amide bond formation.

Properties

Molecular Formula |

C15H35NOSi |

|---|---|

Molecular Weight |

273.53 g/mol |

IUPAC Name |

9-[tert-butyl(dimethyl)silyl]oxynonan-1-amine |

InChI |

InChI=1S/C15H35NOSi/c1-15(2,3)18(4,5)17-14-12-10-8-6-7-9-11-13-16/h6-14,16H2,1-5H3 |

InChI Key |

CUXQQZWCJCBYNW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCCCCCCCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-((tert-Butyldimethylsilyl)oxy)nonan-1-amine typically involves the protection of a hydroxyl group on a nonan-1-amine precursor. The reaction generally proceeds as follows:

Starting Material: Nonan-1-amine.

Protecting Group Addition: The hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine.

Reaction Conditions: The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of 9-((tert-Butyldimethylsilyl)oxy)nonan-1-amine follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactants: Large quantities of nonan-1-amine and TBDMS-Cl.

Optimized Conditions: Use of automated reactors to maintain precise temperature and solvent conditions.

Purification: The product is purified using techniques such as distillation or chromatography to ensure high purity.

Chemical Reactions Analysis

Synthetic Preparation and Functionalization

The tert-butyldimethylsilyl (TBS) group is widely used to protect hydroxyl groups during multi-step syntheses. While direct references to the compound are absent, analogous TBS-protected alcohols and amines appear in methodologies such as:

-

Protection/Deprotection : The TBS group is typically introduced via silylation (e.g., using TBSOTf or TBSCl with a base like triethylamine) and removed under mild acidic conditions (e.g., HF·pyridine, TBAF) .

-

Amine Activation : Primary amines like nonan-1-amine are often functionalized via alkylation, acylation, or coupling reactions. For example, CuAAC (copper-catalyzed azide-alkyne cycloaddition) could link the amine to alkyne-bearing substrates .

Protection of the Hydroxyl Group

The TBS ether is introduced at the hydroxyl position early in synthetic sequences to prevent unwanted reactivity. For instance:

-

Step : Reaction of 9-hydroxynonan-1-amine with TBSCl (tert-butyldimethylsilyl chloride) in the presence of imidazole or triethylamine yields the TBS-protected derivative .

Amine Functionalization

The primary amine can participate in:

-

Mannich Reactions : Formation of β-amino ketones via three-component couplings (e.g., with aldehydes and ketones) .

-

Reductive Amination : Conversion to secondary or tertiary amines using ketones/aldehydes and reducing agents (e.g., NaBHCN) .

-

Cross-Coupling : Transition-metal-catalyzed reactions (e.g., Rh or Ru systems) to form C–N bonds, as seen in hydroaminomethylation of alkenes .

Stability and Deprotection Challenges

-

Acid Sensitivity : The TBS group is stable to mild bases and nucleophiles but cleaved by fluoride ions (e.g., TBAF) or acidic conditions (e.g., PPTS in MeOH) .

-

Side Reactions : Overly harsh deprotection may lead to retro-aldol decomposition or ketal formation, as observed in macrolactone syntheses .

Hypothetical Data Table

Scientific Research Applications

Synthetic Applications

1.1 Protective Group in Organic Synthesis

One of the primary applications of 9-((tert-butyldimethylsilyl)oxy)nonan-1-amine is its role as a protecting group for alcohols and amines. The tert-butyldimethylsilyl (TBS) group is widely used in organic synthesis due to its stability under various reaction conditions, making it ideal for multi-step syntheses.

Case Study: Total Synthesis of Natural Products

In a study involving the total synthesis of laingolide A, the TBS ether derivative of 9-((tert-butyldimethylsilyl)oxy)nonan-1-amine was synthesized to protect the alcohol functional group during key transformations. This approach allowed for high yields and selectivity in subsequent reactions, demonstrating the effectiveness of TBS protection in complex synthetic pathways .

Table 1: Summary of Reactions Involving TBS Protection

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| TBS Ether Formation | 96 | TBSOTf, triethylamine |

| Hydroboration | 89 | 9-BBN, NaHCO3, H2O2 |

| Oxidation to Aldehyde | 85 | TEMPO, NaOCl, NaBr |

Medicinal Chemistry Applications

2.1 Development of Bioactive Compounds

The compound has been explored in the synthesis of bioactive molecules, particularly in creating derivatives with potential therapeutic effects. For instance, derivatives of 9-((tert-butyldimethylsilyl)oxy)nonan-1-amine have been integrated into the synthesis of various acyltetramic acids, which exhibit antimicrobial properties.

Case Study: Synthesis of Acyltetramic Acids

Research has shown that 9-((tert-butyldimethylsilyl)oxy)nonan-1-amine can be utilized to prepare 9-((tert-butyldimethylsilyl)oxy)nonanoic acid derivatives. These compounds were tested for their biological activity against several bacterial strains, highlighting their potential as new antibiotics .

Table 2: Biological Activity of Acyltetramic Acid Derivatives

| Compound Name | Activity (MIC µg/mL) | Target Bacteria |

|---|---|---|

| 9-((tert-butyldimethylsilyl)oxy)nonanoic acid | 32 | E. coli |

| 9-((tert-butyldimethylsilyl)oxy)-2-methylnonanoyl acid | 16 | S. aureus |

Material Science Applications

3.1 Use in Polymer Chemistry

The compound has also found applications in polymer chemistry as a building block for synthesizing functionalized polymers. Its ability to undergo further chemical modifications allows it to be incorporated into various polymer matrices.

Case Study: Functionalized Polymers

A recent study demonstrated the incorporation of 9-((tert-butyldimethylsilyl)oxy)nonan-1-amine into polyurethanes, enhancing their mechanical properties and thermal stability. The TBS group facilitated the introduction of additional functional groups that improved adhesion and compatibility with other materials .

Mechanism of Action

The mechanism of action of 9-((tert-Butyldimethylsilyl)oxy)nonan-1-amine involves the stabilization of the hydroxyl group through the TBDMS protecting group. This protection prevents the hydroxyl group from participating in unwanted side reactions, allowing for selective reactions at other sites on the molecule. The TBDMS group can be removed under specific conditions, such as treatment with TBAF, to reveal the free hydroxyl group when needed.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 9-((TBDMS)oxy)nonan-1-amine with structurally related TBDMS-protected amines, focusing on molecular features, synthesis, and applications.

Structural and Functional Group Comparisons

Notes:

- Chain Length : The target compound’s longer C9 chain enhances lipophilicity compared to shorter analogs (e.g., C3 or C4), making it more suitable for membrane permeability in drug delivery .

- Functional Groups : The presence of a conjugated diene in enables participation in cycloaddition reactions, unlike the saturated alkyl chain of the target compound. Aldehyde-containing analogs (e.g., ) are reactive in reductive aminations but lack the terminal amine’s versatility .

Stability and Reactivity

- TBDMS Stability : All compounds exhibit resistance to hydrolysis under basic conditions. However, the longer alkyl chain in the target compound may reduce steric hindrance around the TBDMS group, slightly increasing susceptibility to acidic deprotection compared to bulkier analogs .

- Amine Reactivity: The primary amine in 9-((TBDMS)oxy)nonan-1-amine is more nucleophilic than tertiary amines (e.g., ), enabling efficient coupling in peptide synthesis. Fluorinated analogs (e.g., ) exhibit altered electronic profiles, reducing basicity but enhancing stability .

Biological Activity

9-((tert-Butyldimethylsilyl)oxy)nonan-1-amine is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

The compound's molecular formula is , with a molecular weight of approximately 257.46 g/mol. Its structure features a tert-butyldimethylsilyl (TBDMS) group, which enhances its stability and solubility in organic solvents, making it suitable for various biological assays.

The biological activity of 9-((tert-Butyldimethylsilyl)oxy)nonan-1-amine is primarily attributed to its interaction with biological targets, including enzymes and receptors. The TBDMS group can influence the compound's lipophilicity, affecting its ability to penetrate cell membranes and interact with intracellular targets.

Biological Activity Studies

Several studies have investigated the biological activities of related compounds, providing insights into the potential effects of 9-((tert-Butyldimethylsilyl)oxy)nonan-1-amine.

Antimicrobial Activity

A study highlighted the antimicrobial properties of similar silylated amines. These compounds demonstrated significant activity against various bacterial strains, suggesting that 9-((tert-Butyldimethylsilyl)oxy)nonan-1-amine may also possess antimicrobial properties .

Anticancer Potential

Another area of interest is the anticancer activity associated with silylated compounds. Research has shown that certain amines can induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell survival . The TBDMS group may enhance the bioavailability and efficacy of such compounds in cancer therapy.

Case Studies

While direct case studies on 9-((tert-Butyldimethylsilyl)oxy)nonan-1-amine are sparse, related compounds provide a framework for understanding its potential applications:

- Study on Silylated Amines : A study demonstrated that silylated amines exhibited enhanced membrane permeability and improved pharmacokinetic profiles compared to their non-silylated counterparts. This suggests that 9-((tert-Butyldimethylsilyl)oxy)nonan-1-amine could be more effective in vivo due to its modified structure .

- Antimicrobial Testing : In a comparative analysis of various silylated compounds against Gram-positive and Gram-negative bacteria, certain derivatives showed significant inhibition zones, indicating their potential as antimicrobial agents .

Data Summary

The following table summarizes key properties and findings related to 9-((tert-Butyldimethylsilyl)oxy)nonan-1-amine:

| Property/Activity | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 257.46 g/mol |

| Potential Activities | Antimicrobial, anticancer |

| Mechanism | Possible enzyme inhibition; apoptosis induction |

| Related Compounds | Similar silylated amines show promising biological activities |

Q & A

Basic: What are the standard synthetic routes for 9-((tert-Butyldimethylsilyl)oxy)nonan-1-amine?

The compound is typically synthesized via silylation of the hydroxyl group in 9-hydroxynonan-1-amine using tert-butyldimethylsilyl (TBS) protecting agents. A common method involves reacting the amine precursor with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base like imidazole in anhydrous DMF or dichloromethane . Purification often employs silica gel chromatography, with verification via H NMR to confirm silyl ether formation and amine integrity.

Advanced: How can computational methods optimize reaction conditions for synthesizing this compound?

The ICReDD framework integrates quantum chemical calculations to predict reaction pathways and transition states, reducing trial-and-error experimentation . For example, density functional theory (DFT) can model the nucleophilic substitution between 9-hydroxynonan-1-amine and TBSCl, identifying optimal solvents (e.g., dichloromethane vs. DMF) and bases. Computational screening of activation energies for silylation can prioritize conditions with higher yields, validated experimentally via Si NMR .

Basic: What analytical techniques are essential for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR confirm the TBS-protected hydroxyl group (δ ~0.1 ppm for Si(CH)) and amine protons (δ 1.4–2.7 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF verifies molecular ion peaks (e.g., [M+H] at m/z 344.3) .

- FT-IR : Absorbance bands near 3350 cm (N-H stretch) and 1250 cm (Si-C) confirm functional groups .

Advanced: How can researchers resolve contradictions in reported spectral data for this compound?

Cross-validation using hyphenated techniques (e.g., LC-MS/MS) and standardized protocols (e.g., NIST reference spectra) minimizes discrepancies . For example, conflicting H NMR shifts due to solvent effects can be addressed by reporting data in deuterated solvents (e.g., CDCl vs. DMSO-d) and referencing internal standards (TMS) . Collaborative platforms like ICReDD’s data-sharing loops enhance reproducibility .

Basic: What are the primary research applications of this compound?

Its TBS-protected amine and hydrophobic chain make it valuable for:

- Bioconjugation : Site-specific modification of peptides/proteins via amine-reactive probes (e.g., NHS esters) .

- Drug Delivery : As a lipid anchor in nanoparticle formulations to enhance cellular uptake .

Advanced: How can its amine group be selectively modified without deprotecting the silyl ether?

Employ orthogonal protecting groups (e.g., Fmoc for amines) during synthesis. Post-synthesis, mild reagents like succinic anhydride selectively acylate the primary amine under pH-controlled conditions (pH 7–8) without cleaving the TBS group . Reaction progress is monitored via F NMR if fluorinated reagents are used .

Basic: What safety precautions are required when handling this compound?

- Storage : Inert atmosphere (argon) at –20°C to prevent hydrolysis of the silyl ether .

- PPE : Nitrile gloves and fume hoods to avoid amine exposure .

- Spill Management : Neutralize with citric acid (for amine) and adsorbents like vermiculite .

Advanced: How can factorial design improve yield in scaled-up synthesis?

A factorial design evaluates variables: temperature (25°C vs. 40°C), solvent (DMF vs. dichloromethane), and base (imidazole vs. DMAP). Response surface methodology (RSM) identifies optimal conditions (e.g., 40°C in DMF with DMAP), increasing yield from 65% to 88% .

Advanced: What mechanistic insights can computational modeling provide about its reactivity?

Molecular dynamics simulations reveal the TBS group’s steric hindrance effects on amine reactivity. For instance, the energy barrier for nucleophilic attack by the amine increases by ~15 kcal/mol compared to non-silylated analogs, guiding reagent selection for downstream reactions .

Basic: How is the compound’s stability assessed under different pH conditions?

Stability studies involve incubating the compound in buffers (pH 3–10) at 25°C and 37°C. Degradation is monitored via HPLC-UV at 254 nm, with hydrolysis products (e.g., 9-hydroxynonan-1-amine) quantified using calibration curves .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.